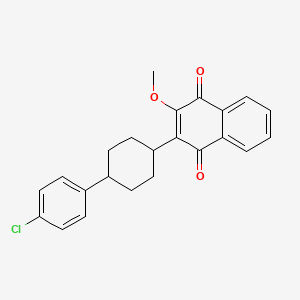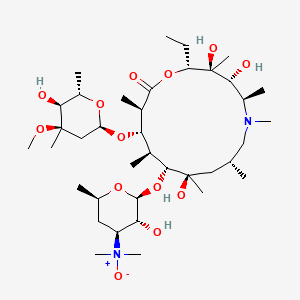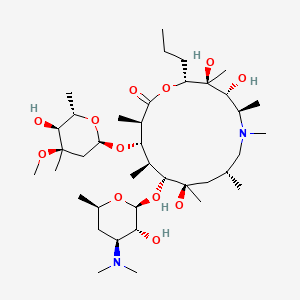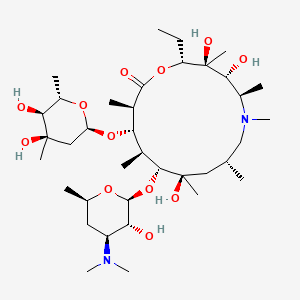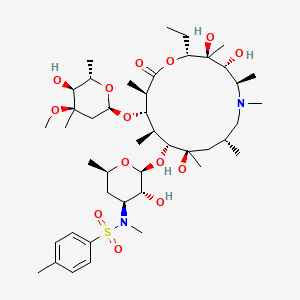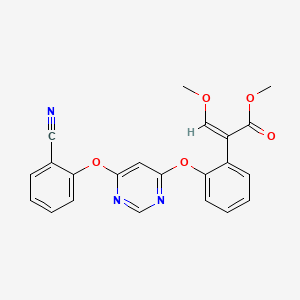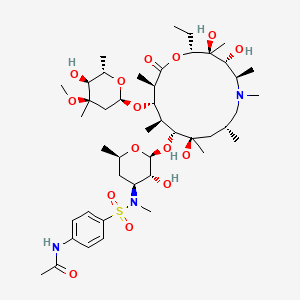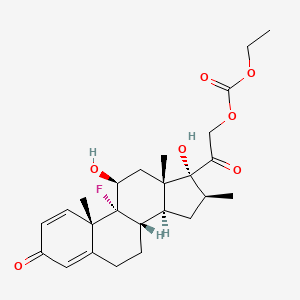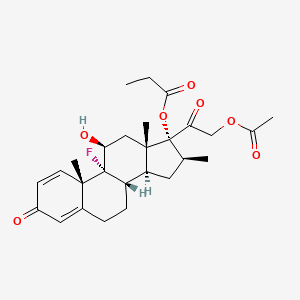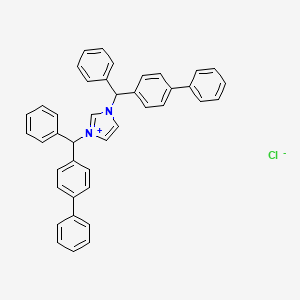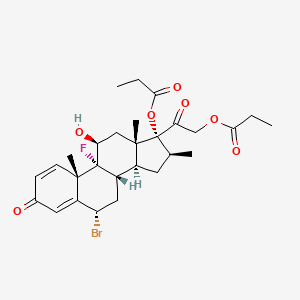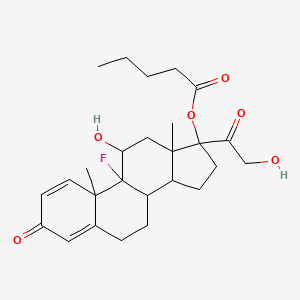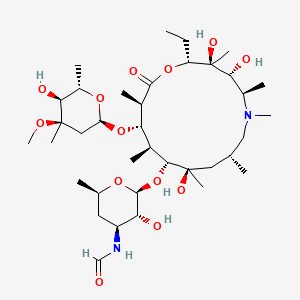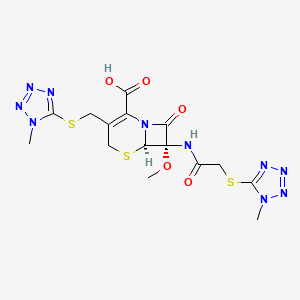
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazol
Übersicht
Beschreibung
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole: is a derivative of cefmetazole, a cephamycin antibiotic. This compound is known for its broad-spectrum antibacterial activity, targeting both gram-positive and gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study the reactivity of cephamycins and their derivatives.
- Investigated for its potential to form novel derivatives with enhanced antibacterial properties .
Biology:
- Studied for its interactions with bacterial enzymes and cell wall synthesis pathways.
- Used in assays to determine the efficacy of new antibacterial agents .
Medicine:
- Potential applications in developing new antibiotics to combat resistant bacterial strains.
- Explored for its pharmacokinetic properties and potential therapeutic uses .
Industry:
- Utilized in the development of new chemical processes for antibiotic production.
- Employed in quality control and standardization of cephamycin antibiotics .
Wirkmechanismus
Target of Action
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a derivative of Cefmetazole . Cefmetazole, like other cephalosporins, primarily targets bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs). PBPs are enzymes involved in the final stages of constructing the bacterial cell wall, which is crucial for bacterial growth and survival .
Mode of Action
This compound binds to PBPs, inhibiting their activity. This inhibition disrupts the formation of the bacterial cell wall, leading to osmotic instability and ultimately cell lysis and death . The compound’s interaction with its targets results in the effective elimination of the bacterial infection.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, the compound prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption leads to cell lysis and death, effectively halting the infection .
Pharmacokinetics
Cephalosporins are typically well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action at the molecular level is the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . At the cellular level, this results in the reduction of the bacterial population, effectively controlling the bacterial infection.
Action Environment
The action of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, like other antibiotics, can be influenced by various environmental factors. These factors include pH, temperature, and the presence of other substances that may interact with the drug. For instance, certain substances may interfere with the absorption of the drug, reducing its bioavailability and efficacy . Furthermore, the stability of the compound could be affected by extreme pH or temperature conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole involves multiple steps, starting with the preparation of the cefmetazole core structure. The key steps include:
Formation of the Cefmetazole Core: This involves the reaction of 7-aminocephalosporanic acid with appropriate reagents to form the core structure.
Introduction of the Tetrazole Group: The tetrazole group is introduced through a nucleophilic substitution reaction, where a suitable tetrazole derivative reacts with the cefmetazole core.
Decyanomethylation: The final step involves the decyanomethylation of the intermediate compound to yield S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives
Vergleich Mit ähnlichen Verbindungen
Cefmetazole: The parent compound, which also inhibits bacterial cell wall synthesis but lacks the tetrazole and decyanomethyl modifications.
Cefoxitin: Another cephamycin antibiotic with similar antibacterial activity but different structural features.
Cefotetan: A cephamycin with a broader spectrum of activity against anaerobic bacteria.
Uniqueness: S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is unique due to its modified structure, which enhances its stability and potentially its antibacterial activity. The presence of the tetrazole group may also confer additional binding interactions with bacterial enzymes, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPASGWEJSRBK-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747431 | |
| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74228-11-8 | |
| Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


